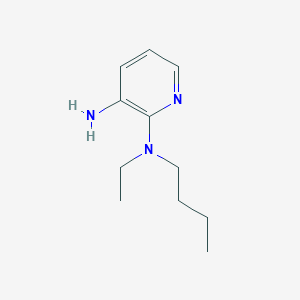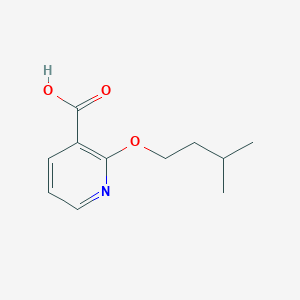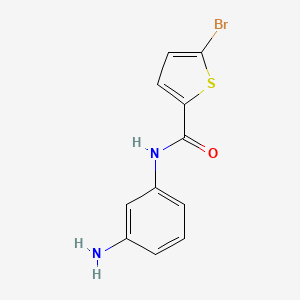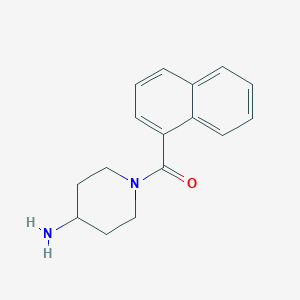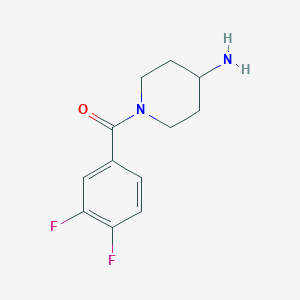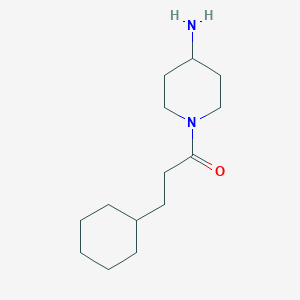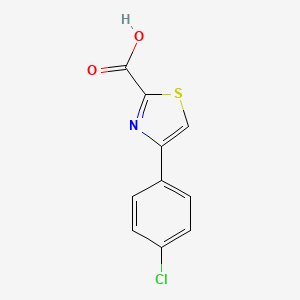
4-(4-氯苯基)噻唑-2-羧酸
描述
“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO2S . It is a solid substance . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of 4-(4-chlorophenyl)thiazole compounds was recently published by Cruz Filho et al . The compounds were obtained in three steps: obtaining thiosemicarbazides synthesized from hydrazine hydrate and substituted isothiocyanate in dichloromethane .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is one of the characteristic structures in drug development as this essential revelation has several biological activities .Chemical Reactions Analysis
Thiazole is a versatile entity in actions and reactions. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a solid substance . It has a molecular weight of 239.68 .科学研究应用
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit antimicrobial activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds against various bacterial and fungal strains .
- Results : Thiazole derivatives have shown effectiveness against a variety of microbial strains, including Gram-negative bacteria , Gram-positive bacteria , and yeast .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to act as antioxidants .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to neutralize free radicals .
- Results : Thiazole derivatives have shown effectiveness as antioxidants, potentially offering protective effects against oxidative stress .
-
Antitumor Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds against various cancer cell lines .
- Results : Thiazole derivatives have shown effectiveness against a variety of cancer cell lines, potentially offering a new avenue for cancer treatment .
-
Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to act as antihypertensive agents .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to lower blood pressure .
- Results : Thiazole derivatives have shown effectiveness as antihypertensive agents, potentially offering a new avenue for hypertension treatment .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to exhibit anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to reduce inflammation .
- Results : Thiazole derivatives have shown effectiveness as anti-inflammatory agents, potentially offering a new avenue for inflammation treatment .
-
Antischizophrenia Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to exhibit antischizophrenia activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to alleviate symptoms of schizophrenia .
- Results : Thiazole derivatives have shown effectiveness as antischizophrenia agents, potentially offering a new avenue for schizophrenia treatment .
-
Analgesic Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to act as analgesics .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to relieve pain .
- Results : Thiazole derivatives have shown effectiveness as analgesics, potentially offering a new avenue for pain treatment .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to exhibit anticonvulsant activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to prevent or reduce the severity of seizures .
- Results : Thiazole derivatives have shown effectiveness as anticonvulsants, potentially offering a new avenue for seizure treatment .
-
Neuroprotective Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to exhibit neuroprotective activity .
- Method : The specific methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds’ ability to protect nerve cells from damage or degeneration .
- Results : Thiazole derivatives have shown effectiveness as neuroprotective agents, potentially offering a new avenue for neurodegenerative disease treatment .
安全和危害
未来方向
Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities , suggesting that “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” and its derivatives could have potential future applications in drug development.
属性
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOAMJPPUFTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581687 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)thiazole-2-carboxylic acid | |
CAS RN |
779320-20-6 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



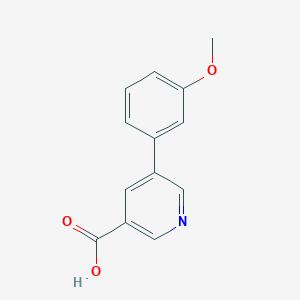
![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)
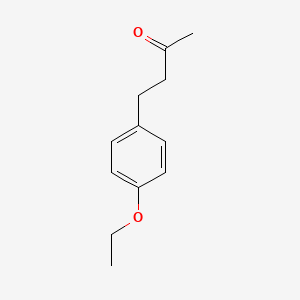
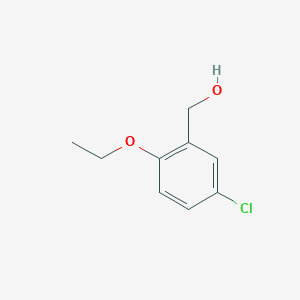
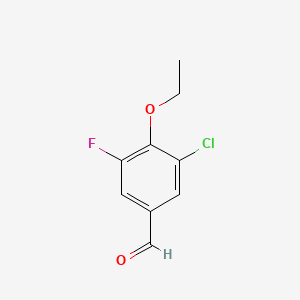
![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
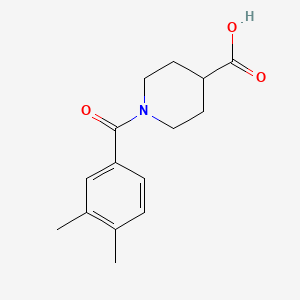
![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
